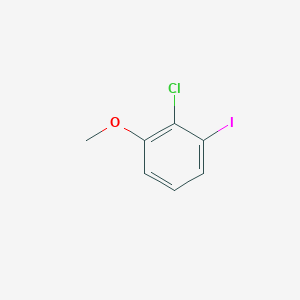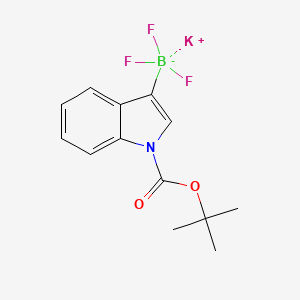
N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine” is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group, a quinolin-4-amine group, a trifluoromethyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,3-benzodioxol-5-yl group is a heterocyclic compound containing the methylenedioxy functional group . The quinolin-4-amine group is a type of quinoline, a class of organic compounds with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
1. Catalysis and Synthesis
Research has demonstrated the utility of related compounds in catalysis, particularly in asymmetric hydrogenation reactions. For instance, complexes with tert-butylmethylphosphino groups, which share structural motifs with N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine, have been utilized for the efficient preparation of chiral pharmaceutical ingredients. These catalysts exhibit excellent enantioselectivities and high catalytic activities, underscoring their potential in synthetic organic chemistry (Imamoto et al., 2012).
2. Organic Synthesis and Functional Materials
A novel method for the synthesis of trifluoromethyl-containing compounds using a CF3-radical-triggered tandem reaction has been described, illustrating the capacity for creating potentially bioactive molecules. This method leverages compounds structurally akin to this compound, showcasing the broad utility of such compounds in the synthesis of complex molecular architectures (Meng et al., 2017).
3. Ligand Development for Metal Complexes
The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands demonstrate another dimension of application. Such research not only expands the understanding of metal-ligand interactions but also explores potential catalytic and material applications of metal complexes (Qiao et al., 2011).
4. Neuroprotective Agents
Compounds with structural similarities to this compound have been studied for their neuroprotective properties. For example, analogs acting as antagonists to the non-NMDA glutamate receptor have shown protection against global ischemia, highlighting the potential therapeutic applications of such molecules (Sheardown et al., 1990).
5. Material Science and Fluorescent Platforms
Studies on halochromic and mechanochromic materials indicate the role of quinoline derivatives in the development of smart fluorescent materials. These compounds exhibit unique properties such as thermo/mechanochromism and tunable solid-state fluorescence, offering new avenues for the creation of rewritable and self-erasable fluorescent platforms (Hariharan et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-10-6-14(23-12-3-5-16-17(8-12)25-9-24-16)13-4-2-11(18(19,20)21)7-15(13)22-10/h2-8H,9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXWZRXZXYZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2767243.png)


![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)

![1-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-[(4-fluorobenzyl)thio]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2767256.png)


![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-fluorobenzonitrile](/img/structure/B2767259.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2767263.png)
![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B2767264.png)
![2-Chloro-N-[2-cyclopentyl-2-(dimethylsulfamoylamino)ethyl]propanamide](/img/structure/B2767265.png)
![Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2767266.png)